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(2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] 3-oxide

Cat. No.: B195708
CAS No.: 124751-36-6
M. Wt: 215.31 g/mol
InChI Key: CFUGNFXJXCPICM-MYWFGVANSA-N
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Description

Contextualization within Cevimeline (B1668456) Biotransformation Research

The biotransformation of Cevimeline is a critical area of study in drug metabolism, and Cevimeline Sulfoxide (B87167) is a central figure in this research. After administration, Cevimeline undergoes extensive metabolism in the body, with a significant portion being converted into its sulfoxide derivatives. nih.govfda.govmedscape.com This metabolic conversion is primarily mediated by the cytochrome P450 enzyme system in the liver. nih.govfda.govmedscape.com

Significance of Cevimeline Sulfoxide as a Metabolite and Analytical Standard

Cevimeline Sulfoxide is not only a key metabolite but also an indispensable tool in analytical chemistry. As a primary metabolite, its quantification in biological matrices such as urine and plasma is vital for pharmacokinetic studies of Cevimeline. fda.gov These studies provide essential information about the absorption, distribution, metabolism, and excretion (ADME) of the parent drug.

Furthermore, pure, well-characterized Cevimeline Sulfoxide serves as an analytical standard. synzeal.comaquigenbio.comsynzeal.comwatson-int.cncleanchemlab.com In this capacity, it is used in the development, validation, and quality control of analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). synzeal.comaquigenbio.comsynzeal.comwatson-int.cncleanchemlab.com These methods are employed to accurately quantify Cevimeline and its metabolites in various samples. The availability of Cevimeline Sulfoxide as a reference standard ensures the reliability and accuracy of these analytical techniques, which are fundamental in both preclinical and clinical research.

Detailed Research Findings

In Vitro and In Vivo Formation of Cevimeline Sulfoxide

The formation of Cevimeline Sulfoxide has been investigated in both laboratory settings (in vitro) and within living organisms (in vivo). These studies have provided a detailed picture of the metabolic fate of Cevimeline.

In vitro studies using human liver microsomes have been instrumental in elucidating the enzymatic pathways responsible for the formation of Cevimeline Sulfoxide. Research has shown that the sulfoxidation of Cevimeline is primarily catalyzed by the cytochrome P450 (CYP) isoenzymes, specifically CYP2D6 and CYP3A4. nih.govfda.govmedscape.com These enzymes are located predominantly in the liver and are responsible for the metabolism of a vast number of drugs. The incubation of Cevimeline with human liver microsomes results in the formation of both cis- and trans-isomers of Cevimeline Sulfoxide. fda.gov

In vivo studies in humans have confirmed the significance of sulfoxidation as a major metabolic pathway for Cevimeline. Following oral administration of Cevimeline, a substantial portion of the dose is recovered in the urine as its metabolites. Quantitative analysis of urine samples from human subjects has revealed that a significant percentage of the administered Cevimeline dose is excreted as Cevimeline Sulfoxide.

The following table summarizes the urinary excretion of Cevimeline and its major metabolites after a single oral administration of ¹⁴C-labeled Cevimeline to healthy male volunteers.

CompoundPercentage of Dose Recovered in Urine (24 hours)
Cevimeline (unchanged)16.0%
Cevimeline trans-sulfoxide35.8%
Cevimeline cis-sulfoxide8.7%
Cevimeline N-oxide4.1%
Glucuronic acid conjugate of Cevimeline14.6%
Glucuronic acid conjugate of Cevimeline trans-sulfoxide7.7%

Data from a disposition and metabolic profile study of ¹⁴C-SNI-2011 (Cevimeline) in healthy male volunteers. fda.gov

Collectively, the cis- and trans-sulfoxide metabolites account for 44.5% of the administered dose recovered in the urine within 24 hours, highlighting sulfoxidation as the most prominent metabolic pathway for Cevimeline in humans. nih.govfda.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO2S B195708 (2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] 3-oxide CAS No. 124751-36-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124751-36-6

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

IUPAC Name

(2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] 3-oxide

InChI

InChI=1S/C10H17NO2S/c1-8-13-10(7-14(8)12)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-,14?/m0/s1

InChI Key

CFUGNFXJXCPICM-MYWFGVANSA-N

Isomeric SMILES

C[C@H]1O[C@@]2(CN3CCC2CC3)CS1=O

Canonical SMILES

CC1OC2(CN3CCC2CC3)CS1=O

Appearance

White to Off-White Solid

melting_point

100-103°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(2’R,3R,3’S)-rel-2’-Methylspiro[1-azabicyclo[2.2.2]octane-3,5’-oxathiolane] 3’-Oxide; 

Origin of Product

United States

Biotransformation and Enzymatic Pathways of Cevimeline to Its Sulfoxide Metabolites

In Vitro Metabolic Studies of Cevimeline (B1668456) Sulfoxidation

In vitro studies using liver microsomes and recombinant enzymes have been instrumental in elucidating the enzymes responsible for Cevimeline's sulfoxidation.

Elucidation of Cytochrome P450 Isozyme Involvement (CYP2D6, CYP3A4, CYP3A3/4)

Cytochrome P450 (CYP) enzymes play a significant role in the sulfoxidation of Cevimeline. Studies utilizing human liver microsomes and chemical inhibitors have identified CYP2D6 and CYP3A4 (also referred to as CYP3A3/4) as key enzymes involved in this process nih.govscience.gov. Specifically, incubation of Cevimeline with human liver microsomes resulted in the detection of cis- and trans-sulfoxide metabolites, which required NADPH and were inhibited by SKF-525A, an indicator of CYP involvement nih.gov.

Further investigations using microsomes expressing specific cDNA-encoded CYPs revealed high rates of sulfoxidation activity with both CYP2D6 and CYP3A4 nih.gov. Chemical inhibition studies with CYP3A4 inhibitors (ketoconazole, troleandomycin) and CYP2D6 inhibitors (quinidine, chlorpromazine) demonstrated a 35-65% inhibition of Cevimeline metabolism in liver microsomes nih.gov. While CYP3A4 is considered a major contributor to Cevimeline sulfoxidation, CYP2D6 also plays a role nih.gov.

Investigation of Flavin-Containing Monooxygenase (FMO) Contributions

Flavin-containing monooxygenases (FMOs) are another class of enzymes involved in xenobiotic metabolism. In the case of Cevimeline, FMOs are primarily associated with N-oxidation rather than sulfoxidation nih.govscience.govresearchgate.net. While CYP enzymes mediate the sulfoxidation of Cevimeline, FMOs, particularly FMO1, are implicated in the N-oxidation of Cevimeline, especially in kidney microsomes nih.govscience.gov.

Analysis of Species-Specific Differences in Sulfoxidation Profiles (e.g., Rat and Dog Liver Microsomes)

Significant species-specific differences exist in the metabolism of Cevimeline. In vitro studies using rat and dog liver microsomes have highlighted these variations nih.govtargetmol.comtargetmol.comebiohippo.com. In rats, both S- and N-oxidized metabolites are formed, with CYP2D and CYP3A being primarily responsible for sulfoxidation in rat liver microsomes nih.govtargetmol.comtargetmol.comebiohippo.com. In contrast, dog liver microsomes predominantly form N-oxidized metabolites, with a less pronounced S-oxidation pathway compared to rats nih.govtargetmol.comtargetmol.comebiohippo.com.

A comparative analysis indicated that while Cevimeline undergoes sulfoxidation in both species, the metabolic profile differs considerably. Rats exhibit a more extensive sulfoxidation profile, whereas dogs primarily show N-oxidation nih.govtargetmol.comtargetmol.comebiohippo.com.

Characterization of Stereoselective Metabolism Leading to cis- and trans-Sulfoxide Isomers

Cevimeline exists as cis- and trans-isomers, with the cis-isomer being the pharmacologically active form fda.govscience.gov. The sulfoxidation of Cevimeline can lead to the formation of both cis- and trans-sulfoxide isomers. While specific ratios are not universally detailed across all studies, the formation of these isomers is a recognized metabolic outcome nih.govnih.gov. The synthesis of Cevimeline itself involves processes that can yield cis- and trans-isomers, with the cis-isomer being the active pharmaceutical ingredient (API) science.gov. Research into the stereochemistry of the sulfoxide (B87167) metabolites suggests that the metabolism can be stereoselective, leading to preferential formation of one isomer over the other, though detailed comparative data on the cis:trans sulfoxide ratio from Cevimeline itself is not extensively detailed in the provided snippets. However, it is known that Cevimeline itself is administered as the cis-isomer fda.govscience.gov.

Subsequent Biotransformation of Cevimeline Sulfoxide Metabolites

Following the initial sulfoxidation, the resulting Cevimeline sulfoxide metabolites can undergo further biotransformation.

Research on Glucuronic Acid Conjugation of Sulfoxide Isomers

Glucuronic acid conjugation represents a significant secondary metabolic pathway for Cevimeline metabolites, including the sulfoxide isomers nih.gov. Within the first 24 hours after administration, approximately 22.3% of an oral dose of Cevimeline was recovered as glucuronic acid conjugates nih.gov. These conjugates are formed through the action of UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes responsible for phase II metabolism, which attach glucuronic acid to the parent drug or its metabolites, thereby increasing their water solubility and facilitating excretion nih.gov.

Advanced Analytical Chemistry Methodologies for Cevimeline Sulfoxide

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are foundational for separating Cevimeline (B1668456) Sulfoxide (B87167) from complex matrices, identifying it based on retention behavior, and quantifying its presence.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Cevimeline Sulfoxide and resolving its potential stereoisomers cleanchemlab.comgoogle.comnih.gov. HPLC systems, often coupled with UV detection (HPLC-DAD), are employed to monitor impurities and ensure the compound meets stringent quality standards veeprho.comresearchgate.net. Studies have reported purity levels exceeding 90% for Cevimeline Sulfoxide using HPLC cleanchemlab.com. Furthermore, HPLC is critical for separating the cis and trans isomers of Cevimeline, and by extension, can be utilized for the resolution of stereoisomers of Cevimeline Sulfoxide, with reported purities for related hydrochloride salts reaching over 97% and even >99.5% for specific isomers google.comgoogle.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds, including certain metabolites and impurities researchgate.netcdc.gov. While Cevimeline Sulfoxide itself is a metabolite, GC-MS has been applied in the broader context of analyzing Cevimeline and its related impurities, such as the trans-isomer researchgate.net. The technique is generally capable of analyzing sulfoxide-containing compounds, making it relevant for the characterization of such structures within complex biological or pharmaceutical samples cdc.gov.

Ultra-High Performance Liquid Chromatography (UHPLC) offers enhanced speed and resolution compared to conventional HPLC, making it suitable for rapid method development hmlibrary.ac.in. The true power in structural characterization and metabolite identification, however, lies in hyphenated techniques. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is widely recognized for its sensitivity and specificity. Specifically, LC-MS/MS serves as a gold standard for the detection and quantification of Cevimeline Sulfoxide and its related metabolites in biological matrices . Hyphenated techniques such as LC-MS/MS, LC-HRMS (High-Resolution Mass Spectrometry), and LC-TOF/MS (Time-of-Flight Mass Spectrometry) are invaluable for detailed structural elucidation, providing precise molecular weight information and fragmentation patterns necessary for identifying degradation products and impurities researchgate.net. LC/MS analysis has been instrumental in identifying various metabolites of Cevimeline, including sulfoxide conjugates nih.gov.

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods provide detailed insights into the molecular structure and conformation of Cevimeline Sulfoxide.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR, 1D-NMR, and 2D-NMR experiments, is fundamental for confirming the structure and elucidating the conformational aspects of Cevimeline Sulfoxide cleanchemlab.comresearchgate.nethmlibrary.ac.in. ¹H-NMR has been used to confirm that the compound conforms to its expected structure cleanchemlab.com. Studies have utilized NMR, often performed on 400 MHz Bruker spectrometers, for the characterization of Cevimeline Sulfoxide hmlibrary.ac.in. Furthermore, NMR techniques, including 1D and 2D NMR, are essential for the detailed structural elucidation of impurities and degradation products, providing critical information about atomic connectivity and spatial arrangements researchgate.net.

Mass Spectrometry (MS) is indispensable for determining the molecular weight and fragmentation patterns of Cevimeline Sulfoxide, aiding in its identification and structural confirmation cleanchemlab.comhmlibrary.ac.in. The precise molecular weight of Cevimeline Sulfoxide is established at approximately 215.31 Da cleanchemlab.comaxios-research.comsynzeal.comuni.lupharmaffiliates.com. Techniques like LC/MS/MS provide molecular ion data, offering insights into the compound's mass-to-charge ratio and potential fragmentation pathways hmlibrary.ac.in. High-Resolution Mass Spectrometry (HRMS) further enhances this capability by providing highly accurate mass measurements, which are critical for determining elemental composition and unequivocally confirming molecular identity, especially when characterizing unknown impurities or metabolites researchgate.net. MS/MS techniques, in general, are vital for qualitative analysis due to their superior sensitivity and robust performance shimadzu.com.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. For Cevimeline Sulfoxide, FT-IR analysis is crucial for confirming the presence of characteristic functional groups, particularly the oxidized sulfur atom.

The expected key absorption bands for Cevimeline Sulfoxide, based on its structure containing a sulfoxide group and ether linkages, include:

Sulfoxide (S=O) stretching: Typically observed in the range of 1000-1100 cm⁻¹ researchgate.net. The exact position can vary depending on the molecular environment.

C-O stretching (ether linkages): These are generally found in the region of 1050-1150 cm⁻¹ uniroma1.itpressbooks.publibretexts.org. The presence of multiple ether linkages within the spirocyclic structure may lead to several absorption bands in this region.

C-H stretching (aliphatic): Aliphatic C-H stretching vibrations are typically observed below 3000 cm⁻¹, commonly in the range of 2800-3000 cm⁻¹ uniroma1.itpressbooks.publibretexts.org.

While specific FT-IR data for Cevimeline Sulfoxide was not directly found in the provided search results, these characteristic absorption ranges are standard for identifying the functional groups expected in such a molecule. The presence of a strong absorption band around 1042-1044 cm⁻¹ has been associated with the S=O stretching vibration in sulfoxides, such as in dimethyl sulfoxide (DMSO) and methionine sulfoxide researchgate.net.

Table 3.2.3.1: Expected FT-IR Absorption Bands for Cevimeline Sulfoxide

Functional GroupExpected Wavenumber (cm⁻¹)Characteristic Absorption
Sulfoxide (S=O)1000-1100Strong
C-O (Ether)1050-1150Medium to Strong
C-H (Aliphatic)2800-3000Medium

Solid-State Characterization Techniques

Solid-state characterization techniques provide essential information about the crystalline structure, stereochemistry, and thermal properties of Cevimeline Sulfoxide.

Single Crystal X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional structure of crystalline compounds, including their absolute stereochemistry and crystal lattice parameters nih.govresearchgate.netspringernature.comresearchgate.net. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is analyzed to reconstruct the electron density distribution, revealing the precise arrangement of atoms in the crystal.

For chiral molecules like Cevimeline Sulfoxide, XRD can determine the absolute configuration of stereogenic centers. This is typically achieved by exploiting anomalous dispersion effects, which are small deviations from symmetry caused by the scattering of X-rays by atoms researchgate.net. The Flack parameter or Parsons parameter is commonly used to quantify the absolute structure determination researchgate.net. While light atoms can make this determination more challenging, the presence of heavier atoms or specific experimental conditions can improve reliability researchgate.net.

XRD analysis provides detailed crystallographic data, such as:

Unit cell parameters: Dimensions (a, b, c) and angles (α, β, γ) defining the unit cell researchgate.net.

Space group: Symmetry information of the crystal lattice researchgate.net.

Atomic coordinates: Precise positions of all atoms within the unit cell.

Bond lengths and angles: Information about molecular geometry.

Absolute configuration: The spatial arrangement of atoms around chiral centers nih.govresearchgate.net.

While specific XRD data for Cevimeline Sulfoxide was not detailed in the search results, studies on related spirocyclic compounds and chiral molecules highlight the importance and methodology of XRD in establishing absolute stereochemistry researchgate.netawi.demdpi.comnih.gov.

Table 3.3.1.1: Typical Data Obtained from Single Crystal X-ray Diffraction

ParameterDescription
Unit Cell ParametersLattice dimensions (a, b, c) and angles (α, β, γ)
Space GroupCrystal symmetry classification
Atomic CoordinatesPrecise 3D position of each atom
Bond Lengths & AnglesMolecular geometry and conformation
Absolute ConfigurationSpatial arrangement of atoms around chiral centers (e.g., via Flack parameter)
Crystal StructureOverall arrangement of molecules in the crystal lattice

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary thermal analysis techniques used to investigate the thermal properties and stability of solid compounds azom.commicrobiozindia.commtoz-biolabs.comlabmanager.com.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. It is primarily used to assess thermal stability, identify decomposition temperatures, and quantify volatile content (e.g., water of hydration) azom.commicrobiozindia.comlabmanager.com. For Cevimeline Sulfoxide, TGA would reveal the temperature range over which the compound remains stable before undergoing decomposition.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, detecting thermal transitions such as melting, crystallization, glass transitions, and decomposition azom.commicrobiozindia.commtoz-biolabs.comlabmanager.com. For Cevimeline Sulfoxide, DSC would provide information on its melting point, any phase transitions, and the enthalpy associated with these events.

The combined use of TGA and DSC offers a comprehensive understanding of a material's thermal behavior. For instance, TGA can identify mass loss due to decomposition, while DSC can pinpoint the thermal events (like melting or decomposition onset) associated with these mass changes microbiozindia.comlabmanager.comresearchgate.net.

While specific DSC and TGA data for Cevimeline Sulfoxide were not detailed in the search results, these techniques are standard for characterizing organic compounds. For example, a drug hydrate (B1144303) might show a weight loss in TGA corresponding to water loss, which would be accompanied by an endothermic event in DSC tainstruments.com. Similarly, DSC thermograms often display a melting endotherm for crystalline solids, typically followed by decomposition at higher temperatures researchgate.netepo.org.

Table 3.3.2.1: Information Provided by DSC and TGA

TechniquePrimary MeasurementInformation Provided
TGAChange in MassThermal stability, decomposition temperatures, volatile content, compositional analysis
DSCHeat FlowMelting point, crystallization temperature, glass transition, phase transitions, enthalpy

Stereochemistry and Isomerism of Cevimeline Sulfoxide

Detailed Analysis of cis-Sulfoxide and trans-Sulfoxide Isomers

The synthesis of cevimeline (B1668456) inherently produces a mixture of cis and trans diastereomers, with the cis-isomer identified as the pharmacologically active form newdrugapprovals.orgontosight.aichemicalbook.in. The trans-isomer is classified as an impurity arising from the manufacturing process and requires stringent control vulcanchem.com. Beyond this cis/trans relationship, which pertains to the orientation of the methyl group and the spiro junction on the oxathiolane ring, the oxidation of the sulfur atom to a sulfoxide (B87167) introduces an additional layer of stereochemical complexity.

The sulfur atom in a sulfoxide is a chiral center, capable of existing in either the R or S configuration. Consequently, in addition to the cis/trans isomerism associated with the substituents on the oxathiolane ring, Cevimeline Sulfoxide can exist as enantiomers or diastereomers, depending on the configuration at the sulfur atom and any other chiral centers present in the molecule. Research literature refers to the oxidation of sulfur in cis-cevimeline, leading to cis- and trans-sulfoxide metabolites drugbank.comnih.gov, indicating distinct stereochemical outcomes at the sulfur center.

The cis-isomer of cevimeline possesses a molecular architecture where the methyl group on the oxathiolane ring is optimally positioned for interaction with muscarinic receptor binding sites. In contrast, the trans-configuration results in unfavorable steric interactions, diminishing binding affinity . These stereochemical distinctions are fundamental to the observed differences in biological activity and physicochemical characteristics between the isomers vulcanchem.com. Specifically, the cis-isomer exhibits potent muscarinic agonist activity, whereas the trans-isomer displays negligible pharmacological effects .

A typical synthetic pathway for cevimeline involves the cyclization of a precursor with acetaldehyde, facilitated by Lewis acids or protic acids. This process yields a mixture of cis and trans diastereomeric spiroracemates newdrugapprovals.orgdrugfuture.comnih.govresearchgate.net. Subsequent separation of this mixture is commonly achieved through methods such as fractional recrystallization or various chromatographic techniques newdrugapprovals.orgdrugfuture.comnih.govresearchgate.netgoogle.com.

Investigation of Absolute Configuration and Stereochemical Descriptors (e.g., RRS, SSR, RRR, SSS)

The accurate determination of the absolute configuration of chiral molecules is a critical aspect of understanding their biological activity and ensuring quality control in pharmaceutical development taylorandfrancis.comresearchgate.net. For cevimeline, the active cis-isomer has been definitively assigned the (2R,5R) absolute configuration, referring to the stereogenic centers at the 2-position of the oxathiolane ring and the spiro-carbon newdrugapprovals.org.

Upon oxidation of the sulfur atom in the oxathiolane ring to a sulfoxide, a new chiral center is created. This results in the potential for multiple stereoisomers of Cevimeline Sulfoxide. The prompt's mention of descriptors such as RRS, SSR, RRR, and SSS suggests the characterization of configurations across three chiral centers. In the context of Cevimeline Sulfoxide, these designations likely refer to the configurations at the sulfur atom (S), the spiro carbon (C), and another chiral center within the quinuclidine (B89598) ring system or the oxathiolane ring, depending on the specific numbering conventions employed.

Research has identified specific stereoisomers of Cevimeline Sulfoxide, including (2R,2'R,3'S)-2′-Methyl-4-azaspiro[bicyclo[2.2.2]octane-2,5′- vulcanchem.comoxathiolane] 3′-oxide, which is cataloged as Cevimeline Sulfoxide (RRS) alentris.org. Other identified isomers include Cevimeline Sulfoxide (RRR) and (SSS) alentris.orgcymitquimica.com. The "RRS" designation is likely indicative of the configurations at the spiro carbon, the methyl-bearing carbon (C2 of the oxathiolane), and the sulfur atom, in a specific order defined by the nomenclature system.

The absolute configuration of chiral sulfoxide groups in other molecules has been elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, often employing chiral lanthanide shift reagents, or by comparing experimental data with computationally predicted spectra, for example, using Vibrational Circular Dichroism (VCD) researchgate.netnih.gov. X-ray crystallography remains a definitive method for establishing absolute configurations, as evidenced by its application to cevimeline itself newdrugapprovals.org.

Development of Methods for Diastereomeric Separation and Purity Assessment

The effective separation of diastereomers is a crucial step in isolating pure stereoisomers. For cevimeline, fractional recrystallization from solvents like acetone (B3395972) has been a common method for separating the cis and trans isomers newdrugapprovals.orgdrugfuture.comnih.govresearchgate.netgoogle.com. Chromatographic techniques, including Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are indispensable for both the separation and the assessment of purity newdrugapprovals.orgcsfarmacie.czphenomenex.com.

For the separation of enantiomers or diastereomers involving the sulfoxide moiety, HPLC utilizing chiral stationary phases is widely employed csfarmacie.czphenomenex.com. These specialized phases are designed to exhibit differential interactions with stereoisomers, thereby enabling their resolution. The development of robust chiral chromatographic methods is vital for the quantitative determination of isomeric purity, a critical requirement for pharmaceutical quality control and adherence to regulatory standards .

NMR spectroscopy serves as a powerful tool for differentiating stereoisomers due to the distinct chemical environments experienced by atoms in varying spatial arrangements. Characteristic coupling patterns and chemical shift variations observed in NMR spectra provide definitive identification and quantification of isomeric mixtures .

The assessment of stereoisomer purity typically involves a combination of chromatographic techniques, such as HPLC with chiral columns, and spectroscopic methods, including NMR and Mass Spectrometry. These analytical approaches ensure the isolation of the desired stereoisomer with high purity, free from any unwanted isomers or impurities.

Computational Chemistry and Theoretical Modeling of Cevimeline Sulfoxide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like cevimeline (B1668456) sulfoxide (B87167). These methods can provide insights into the molecule's stability, reactivity, and the likelihood of its formation.

DFT calculations can be employed to determine various electronic properties of cevimeline and its potential metabolites, including cevimeline sulfoxide. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

For the metabolic transformation of cevimeline to cevimeline sulfoxide, which is an S-oxidation reaction, DFT can be used to model the reaction mechanism. This involves calculating the transition state energies for the oxidation of the sulfur atom in the thiophene (B33073) ring of cevimeline. By comparing the activation energies for different potential metabolic reactions, researchers can predict the most likely metabolic pathways.

Table 1: Representative Data from DFT Calculations for Molecular Properties

PropertyDescriptionRelevance to Cevimeline Sulfoxide
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.Can indicate the susceptibility of cevimeline's sulfur atom to electrophilic attack by CYP enzymes.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.Important for understanding the molecule's potential to interact with biological nucleophiles.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; an indicator of chemical reactivity.A smaller gap in cevimeline could suggest a higher likelihood of metabolism to the sulfoxide form.
Mulliken Charges Distribution of electron charge among the atoms in the molecule.Can pinpoint the sulfur atom as a likely site for oxidation due to its partial charge.
Molecular Electrostatic Potential (MEP) Represents the electrostatic potential on the surface of the molecule.Can identify regions susceptible to electrophilic or nucleophilic attack, guiding predictions of metabolic sites.

This table is illustrative of the types of data generated from DFT studies and does not represent actual calculated values for cevimeline sulfoxide due to the lack of specific literature.

In Silico Prediction of Metabolic Transformations and Enzyme Substrate Interactions

In silico tools are instrumental in predicting the metabolic fate of drug candidates, including the formation of metabolites like cevimeline sulfoxide. These computational models leverage databases of known metabolic reactions and algorithms to predict the sites of metabolism on a new molecule.

Several software platforms can predict the metabolism of a compound by various cytochrome P450 (CYP) isoforms. Given that cevimeline is metabolized by CYP2D6 and CYP3A4, these programs can be used to predict the likelihood of S-oxidation at the thiophene ring. These tools often use a combination of approaches, including:

Ligand-based methods: These compare the structure of the new molecule to a database of known substrates for specific enzymes.

Structure-based methods: These involve docking the molecule into the active site of a CYP enzyme model.

The outputs of these predictions can rank the potential sites of metabolism on the cevimeline molecule, with the sulfur atom being a predicted site for oxidation. This information is valuable in early drug development to anticipate the formation of major metabolites like cevimeline sulfoxide.

Molecular Modeling and Docking Studies Relevant to Enzymatic Pathways

Molecular modeling and docking are crucial for visualizing and understanding the interaction between a substrate, such as cevimeline, and the enzyme responsible for its metabolism, such as CYP2D6 or CYP3A4. These techniques provide a static picture of the binding pose of the substrate within the enzyme's active site.

The general process for molecular docking studies involves:

Obtaining the 3D structure of the enzyme: This is typically sourced from a protein database like the Protein Data Bank (PDB).

Generating a 3D model of the ligand: The structure of cevimeline would be created and optimized.

Docking the ligand into the enzyme's active site: A docking algorithm places the ligand in various orientations and conformations within the active site and scores them based on their binding affinity.

A successful docking pose would place the sulfur atom of cevimeline's thiophene ring in close proximity to the heme iron of the CYP enzyme, which is the catalytic center. The distance and orientation are critical for the oxidation reaction to occur. Docking studies can also reveal key amino acid residues in the active site that interact with and stabilize the substrate.

Molecular dynamics (MD) simulations can further enhance the understanding gained from docking studies. MD simulations provide a dynamic view of the enzyme-substrate complex over time, allowing researchers to observe the flexibility of both the protein and the ligand and the stability of their interactions. This can provide a more realistic representation of the conditions leading to the formation of cevimeline sulfoxide.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is essential for understanding the three-dimensional structure of cevimeline sulfoxide and its parent drug, cevimeline. A molecule can exist in multiple conformations, or shapes, and the lowest energy conformation is typically the most stable and abundant.

Computational methods can be used to explore the potential energy surface of a molecule and identify its low-energy conformers. This is often done through systematic or random searches of the conformational space, followed by energy minimization of the resulting structures. Energy minimization algorithms adjust the geometry of the molecule to find a structure with the lowest possible potential energy.

For cevimeline sulfoxide, conformational analysis would be important for understanding how it might interact with other enzymes or receptors in the body. The specific 3D shape of the molecule will determine its biological activity and subsequent metabolic pathways.

Table 2: Key Computational Chemistry Techniques and Their Application to Cevimeline Sulfoxide

TechniquePurposeExpected Insights for Cevimeline Sulfoxide
Density Functional Theory (DFT) To calculate electronic structure and reactivity.Prediction of the reactivity of the sulfur atom in cevimeline and the stability of the sulfoxide metabolite.
In Silico Metabolism Prediction To identify likely sites of metabolism.Confirmation of the thiophene sulfur as a primary site for CYP-mediated oxidation.
Molecular Docking To model the binding of cevimeline to CYP enzymes.Visualization of the orientation of cevimeline in the active site that leads to S-oxidation.
Molecular Dynamics (MD) Simulations To simulate the dynamic behavior of the enzyme-substrate complex.Assessment of the stability of the binding pose of cevimeline and the flexibility of the active site.
Conformational Analysis To determine the stable 3D structures of the molecule.Understanding the preferred shape of cevimeline sulfoxide, which influences its biological interactions.

Degradation Pathways and Stability Studies of Cevimeline Sulfoxide

Identification and Characterization of Force-Degradation Products

Forced degradation studies are instrumental in identifying potential degradation products of a drug substance that may form under various environmental conditions. These studies involve subjecting the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress to accelerate its degradation.

In the context of cevimeline (B1668456), forced degradation studies have been performed on cevimeline hydrochloride, leading to the formation of several degradation products. While specific studies focusing solely on the forced degradation of isolated cevimeline sulfoxide (B87167) are not extensively detailed in publicly available literature, the analysis of cevimeline degradation provides insights into the stability of its sulfoxide form. Under oxidative stress conditions, the formation of cevimeline sulfoxide is a primary degradation pathway. Further degradation of cevimeline sulfoxide under these and other stress conditions can lead to the formation of additional impurities.

The characterization of these degradation products typically involves the use of sophisticated analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for separating and identifying impurities based on their mass-to-charge ratio and fragmentation patterns. veeprho.com Nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy can provide further structural elucidation of the isolated degradation products.

A stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed for the estimation of cevimeline hydrochloride and its related substances, which would include cevimeline sulfoxide. This method demonstrated adequate separation of cevimeline from its degradation products formed under acid and base hydrolysis, oxidative, photolytic, and thermal stress conditions. The identification of specific degradation products beyond the primary sulfoxidation product requires further detailed investigation using hyphenated techniques.

Table 1: Potential Degradation Products of Cevimeline under Forced Stress Conditions

Stress ConditionPotential Degradation ProductsAnalytical Technique for Characterization
Oxidative Cevimeline Sulfoxide, Cevimeline N-OxideLC-MS, NMR, IR
Acid Hydrolysis Hydrolytic cleavage productsLC-MS, NMR
Base Hydrolysis Hydrolytic cleavage productsLC-MS, NMR
Photolytic Photodegradation productsLC-MS, NMR
Thermal Thermally induced degradation productsLC-MS, NMR

This table is illustrative and based on general degradation pathways for similar pharmaceutical compounds. Specific degradation products of Cevimeline Sulfoxide require dedicated studies.

Kinetic Analysis of Degradation Processes under Various Stress Conditions

Kinetic analysis of degradation processes provides quantitative information about the rate at which a compound degrades under specific conditions. This data is essential for predicting the shelf-life of a drug product and for understanding the mechanism of degradation. The degradation of pharmaceutical compounds often follows zero-order, first-order, or second-order kinetics.

To perform a kinetic analysis of cevimeline sulfoxide degradation, a stability-indicating analytical method would be used to measure the concentration of the compound over time under different stress conditions (e.g., varying temperature, pH, and concentration of the stressor). The rate constants (k) for degradation can then be determined by plotting the concentration of cevimeline sulfoxide against time and fitting the data to the appropriate kinetic model. The Arrhenius equation can be subsequently used to evaluate the effect of temperature on the degradation rate and to estimate the shelf-life at different storage temperatures.

Table 2: Hypothetical Kinetic Data for Cevimeline Sulfoxide Degradation under Thermal Stress

Time (days)Concentration of Cevimeline Sulfoxide (mg/mL) at 40°CConcentration of Cevimeline Sulfoxide (mg/mL) at 50°CConcentration of Cevimeline Sulfoxide (mg/mL) at 60°C
01.001.001.00
70.950.900.82
140.900.810.67
300.780.650.45
600.610.420.20
900.470.270.09

This table presents hypothetical data to illustrate the type of information gathered in a kinetic study. Actual data would be required from experimental studies.

Application of Analytical Quality by Design (AQbD) in Degradation Studies

Analytical Quality by Design (AQbD) is a systematic approach to the development of analytical methods that emphasizes a thorough understanding of the method variables and their impact on the method's performance. The goal of AQbD is to build quality, robustness, and reliability into the analytical method throughout its lifecycle. nih.gov

In the context of cevimeline sulfoxide degradation studies, AQbD principles can be applied to the development of the stability-indicating analytical method. This involves defining the Analytical Target Profile (ATP), which outlines the requirements for the method, such as the ability to separate and quantify cevimeline sulfoxide from its potential degradation products with adequate accuracy and precision. nih.gov

A key step in the AQbD approach is the identification of Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs). CMAs are the performance characteristics of the method that must be controlled to ensure its suitability, such as resolution between peaks and peak tailing. CMPs are the method variables that can affect the CMAs, for instance, the mobile phase composition, pH, column temperature, and flow rate in an HPLC method.

Risk assessment tools, such as Ishikawa (fishbone) diagrams and Failure Mode and Effects Analysis (FMEA), are used to identify and rank the potential CMPs based on their likely impact on the CMAs. Design of Experiments (DoE) is then employed to systematically study the effects of the identified CMPs and their interactions on the method's performance. The data from the DoE is used to establish a Method Operable Design Region (MODR), which is a multidimensional space of method parameters within which the method is known to perform reliably.

By applying AQbD, a robust and well-understood stability-indicating method for cevimeline sulfoxide can be developed, ensuring reliable data from degradation and stability studies.

Table 3: Application of AQbD in the Development of a Stability-Indicating Method for Cevimeline Sulfoxide

AQbD ElementDescriptionExample for Cevimeline Sulfoxide Method
Analytical Target Profile (ATP) Defines the goal of the analytical method.To accurately and precisely quantify Cevimeline Sulfoxide and its degradation products with a resolution of >2 between all peaks.
Critical Method Attributes (CMAs) Performance characteristics critical to method quality.Resolution, peak asymmetry, limit of detection (LOD), limit of quantification (LOQ).
Critical Method Parameters (CMPs) Method variables that can impact CMAs.Mobile phase composition (organic solvent ratio, buffer pH), column temperature, flow rate.
Risk Assessment Identifies and prioritizes potential risks to method performance.Ishikawa diagram to map potential causes of poor resolution or peak shape.
Design of Experiments (DoE) Systematic study of the effects of CMPs on CMAs.Factorial or response surface designs to optimize chromatographic conditions.
Method Operable Design Region (MODR) The established range of CMPs that ensures method performance.A defined range for mobile phase pH and column temperature that consistently meets the ATP.

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. A key aspect of a SIAM is its ability to separate the active pharmaceutical ingredient (API) from its degradation products, process-related impurities, and excipients.

For cevimeline and its related compounds, including cevimeline sulfoxide, reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed analytical technique. A stability-indicating RP-HPLC method for the estimation of related substances of cevimeline hydrochloride in capsule dosage form has been developed and validated. This method utilized a Hypersil BDS C18 column with an isocratic mobile phase consisting of a mixture of 10 mM monobasic sodium phosphate (B84403) monohydrate buffer (pH 3.0) with 1% triethylamine and methanol (B129727) (85:15 v/v). The detection was carried out at 210 nm.

The validation of this method was performed according to the International Council for Harmonisation (ICH) guidelines and included parameters such as specificity, limit of quantitation (LOQ), limit of detection (LOD), linearity, accuracy, and precision. The specificity of the method was demonstrated through forced degradation studies, which showed no interference from excipients or degradants at the retention times of cevimeline and its known impurity.

The development of a robust SIAM for cevimeline sulfoxide would follow a similar approach, likely involving:

Column Selection: Screening of different stationary phases (e.g., C18, C8, phenyl) to achieve optimal separation.

Mobile Phase Optimization: Investigating different organic modifiers (e.g., acetonitrile, methanol), buffer systems, and pH values to obtain good peak shape and resolution.

Detector Selection: Utilizing a UV detector at an appropriate wavelength or a mass spectrometer for enhanced sensitivity and specificity.

Method Validation: A comprehensive validation study as per ICH guidelines to demonstrate that the method is suitable for its intended purpose.

Table 4: Key Parameters of a Validated Stability-Indicating RP-HPLC Method for Cevimeline Hydrochloride

ParameterDetails
Column Hypersil BDS C18 (250mm X 4.6 mm i.d., 5 μm particle size)
Mobile Phase 10 mM monobasic sodium phosphate monohydrate buffer pH 3.0 with 1% TEA: Methanol (85:15 v/v)
Flow Rate 0.8 ml/min
Injection Volume 20 μl
Detection Wavelength 210 nm
Retention Time (Cevimeline HCl) 11.944 ± 0.5 min
Retention Time (Impurity-A) 13.169 ± 0.5 min
Linearity Range (Cevimeline HCl) LOQ to 150% (Correlation coefficient 0.9980)
Linearity Range (Impurity-A) LOQ to 150% (Correlation coefficient 0.9986)
LOQ (Cevimeline HCl) 2.5 μg/ml
LOQ (Impurity-A) 5.0 μg/ml
LOD (Cevimeline HCl) 0.8 μg/ml
LOD (Impurity-A) 1.6 μg/ml

Impurity Profiling and Reference Standard Applications of Cevimeline Sulfoxide

Role as a Pharmaceutical Reference Standard in Drug Development

Pharmaceutical reference standards are crucial for establishing and maintaining the quality of drug substances and products. They serve as benchmarks for analytical testing, ensuring consistency and accuracy throughout the drug development lifecycle. Cevimeline (B1668456) sulfoxide (B87167), when properly characterized and qualified, functions as an essential reference standard in various pharmaceutical applications.

Use in Analytical Method Validation (AMV)

Analytical method validation (AMV) is a critical step in drug development, ensuring that analytical methods used for testing are suitable for their intended purpose. Reference standards like Cevimeline sulfoxide are indispensable for AMV. They are used to:

Assess Specificity: Confirming that the analytical method can accurately detect and quantify Cevimeline sulfoxide in the presence of Cevimeline and other potential impurities or excipients.

Determine Linearity and Range: Establishing the method's ability to obtain test results that are directly proportional to the concentration of Cevimeline sulfoxide within a defined range.

Evaluate Accuracy and Precision: Verifying the closeness of test results obtained using the method to the true value (accuracy) and the degree of agreement among individual test results (precision) for Cevimeline sulfoxide.

Establish Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of Cevimeline sulfoxide that can be reliably detected and quantified, respectively. nih.govsynzeal.comsjogrenscanada.org

Application in Quality Control (QC) Procedures

In pharmaceutical quality control (QC), reference standards are used to ensure that each batch of a drug product meets predefined specifications. Cevimeline sulfoxide serves as a reference standard in QC by:

Routine Testing: Employed in chromatographic methods (e.g., HPLC) to identify and quantify Cevimeline sulfoxide as a potential impurity in batches of Cevimeline.

Release Testing: Used to confirm that the levels of Cevimeline sulfoxide in the final drug product are within acceptable limits, as defined by regulatory guidelines and pharmacopoeias.

Stability Studies: Monitoring the formation or increase of Cevimeline sulfoxide over time under various storage conditions, which is vital for determining the drug's shelf life. nih.govsynzeal.comsjogrenscanada.org

Significance in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Submissions

Regulatory submissions, such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs), require comprehensive data on the impurity profile of a drug. Cevimeline sulfoxide plays a significant role in these submissions by:

Characterizing Impurities: Providing data on the identification, qualification, and quantification of Cevimeline sulfoxide as a known impurity or metabolite.

Method Validation Data: Including validated analytical methods used for its detection and quantification, demonstrating the robustness of the quality control strategy.

Establishing Specifications: Supporting the proposed impurity limits for Cevimeline sulfoxide in the drug substance and drug product, based on safety and regulatory requirements. nih.govsynzeal.com

Research on Identification and Characterization of Related Impurities and Degradants

The identification and characterization of related impurities and degradation products are fundamental to understanding a drug's stability and safety profile. Cevimeline sulfoxide itself is a product of Cevimeline metabolism and can also arise from degradation processes. Research in this area typically involves:

Forced Degradation Studies: Subjecting Cevimeline to various stress conditions (e.g., heat, light, humidity, acid, base, oxidation) to intentionally generate degradation products, including potential sulfoxide forms. researchgate.netresearchgate.netjournaljpri.com

Analytical Techniques: Employing advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy to isolate, identify, and elucidate the structures of impurities like Cevimeline sulfoxide. veeprho.comresearchgate.netnih.govresearchgate.net

Metabolite Identification: Cevimeline sulfoxide is identified as a human metabolite of Cevimeline, with studies indicating its formation alongside cis- and trans-sulfoxide forms, N-oxide, and glucuronic acid conjugates. nih.govnih.govmdpi.com

Table 1: Identified Impurities and Degradants of Cevimeline

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Origin/Type
Cevimeline Sulfoxide (RRS)124751-36-6C₁₀H₁₇NO₂S215.31Metabolite, Degradation Product, Impurity
Cevimeline Sulfoxide (RRR)124751-37-7C₁₀H₁₇NO₂S215.31Metabolite, Degradation Product, Impurity
Cevimeline N-Oxide469890-14-0C₁₀H₁₇NO₂S215.31Metabolite, Degradation Product, Impurity
Cevimeline N,S-DioxideN/AC₁₀H₁₇NO₃S231.31Degradation Product, Impurity
Cevimeline 3-Hydroxy 3-Mercaptomethyl Impurity107220-26-8C₈H₁₅NO₂S173.3Synthesis-related Impurity
Cevimeline Diol Impurity61573-79-3C₈H₁₅NO₂157.2Synthesis-related Impurity
Cevimeline disulfide dimer1434122-43-6C₁₈H₃₂N₂O₂S₂372.6Degradation Product, Impurity

Note: Information on specific impurity limits and detailed characterization data would typically be found in a drug's regulatory filings or pharmacopoeial monographs.

Traceability and Compliance with Pharmacopeial Standards (e.g., USP, EP)

Ensuring traceability and compliance with pharmacopoeial standards, such as those set by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), is paramount for pharmaceutical quality.

Pharmacopeial Monographs: While specific monographs for Cevimeline Sulfoxide as a standalone reference standard may not be universally established, it is recognized as a related substance or metabolite of Cevimeline. The USP and EP provide monographs for Cevimeline Hydrochloride, which may include specifications for related substances, and reference standards for these impurities are often required. sigmaaldrich.combiopharminternational.com

Traceability: Reference standards used in pharmaceutical testing must be traceable to primary standards or pharmacopoeial standards. Manufacturers of Cevimeline sulfoxide reference standards often provide Certificates of Analysis (CoA) detailing their characterization, purity, and traceability, ensuring their suitability for regulatory compliance. synzeal.comaxios-research.compharmaffiliates.com

Regulatory Compliance: The use of qualified reference standards, including those for impurities like Cevimeline sulfoxide, is a regulatory requirement for demonstrating the quality and consistency of pharmaceutical products. This compliance is essential for successful drug approval and ongoing market surveillance. synzeal.combiopharminternational.com

Compound Name List:

Cevimeline Sulfoxide

Cevimeline

Cevimeline N-Glucuronide

Cevimeline-D4

Cevimeline 3-Hydroxy 3-Mercaptomethyl Impurity

Cevimeline Diol Impurity

Cevimeline disulfide dimer

Cevimeline N-Oxide

Cevimeline N,S-Dioxide

Cevimeline Thiol Impurity

Cevimeline Trityl-MCS

3-Quinuclidinone

3-(Hydroxymethyl)quinuclidin-3-Ol

Cefepime dihydrochloride (B599025) monohydrate

Lamivudine

Tenofovir disoproxil fumarate (B1241708)

Emerging Research Avenues and Methodological Advancements Pertaining to Cevimeline Sulfoxide

Exploration of Novel Analytical Technologies for Enhanced Sensitivity and Specificity

Advancements in analytical chemistry are pivotal for the accurate detection, quantification, and characterization of Cevimeline (B1668456) Sulfoxide (B87167), particularly concerning its related substances and potential impurities. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique, with ongoing developments focusing on improved sensitivity, specificity, and stability-indicating capabilities.

A notable advancement is the development and validation of specific stability-indicating RP-HPLC methods. For instance, a method developed for the estimation of related substances of Cevimeline Hydrochloride utilized a Hypersil BDS C18 column (250mm X 4.6 mm i.d., 5 μm particle size) with an isocratic mobile phase consisting of a 10 mM monobasic sodium phosphate (B84403) monohydrate buffer (pH 3.0, adjusted with ortho-phosphoric acid) and methanol (B129727) in an 85:15 (v/v) ratio. The analysis was conducted at a flow rate of 0.8 ml/min with a 20 μl injection volume, and detection was performed at 210 nm. This method demonstrated adequate separation of Cevimeline Hydrochloride and Impurity-A from degradation products, achieving retention times of 11.944 ± 0.5 min for Cevimeline Hydrochloride and 13.169 ± 0.5 min for Impurity-A. The method's sensitivity was quantified with a Limit of Quantitation (LOQ) of 2.5 μg/ml for Cevimeline Hydrochloride and 5.0 μg/ml for Impurity-A, and a Limit of Detection (LOD) of 0.8 μg/ml and 1.6 μg/ml, respectively. Linearity was established over the range of LOQ to 150%, with correlation coefficients of 0.9980 for Cevimeline Hydrochloride and 0.9986 for Impurity-A, indicating excellent linearity paruluniversity.ac.in.

Beyond standard HPLC, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are increasingly employed for enhanced sensitivity and specificity in identifying and quantifying Cevimeline Sulfoxide and its metabolites or related compounds drugbank.comhmlibrary.ac.innih.gov. LC-MS/MS offers the advantage of molecular weight confirmation and structural elucidation, crucial for complex matrices or trace-level analysis. For example, studies on other drug compounds have demonstrated LC-MS/MS methods achieving sensitivities in the nmol/L range with high precision nih.gov.

Furthermore, the differentiation of stereoisomers, such as the cis and trans forms of Cevimeline, which can be relevant to Cevimeline Sulfoxide, relies on advanced analytical approaches. HPLC utilizing chiral stationary phases is instrumental in achieving quantitative determination of isomeric purity, essential for pharmaceutical quality control. Nuclear Magnetic Resonance (NMR) spectroscopy also plays a critical role, providing definitive structural identification through characteristic chemical shift differences that reflect distinct stereochemical environments .

Capillary Electrophoresis (CE) is another emerging analytical technology offering high separation efficiency and speed, with potential for sensitive detection when coupled with techniques like Mass Spectrometry (CE-MS) wiley-vch.decolby.eduacs.org. While direct applications for Cevimeline Sulfoxide are still evolving, CE's ability to separate charged species with high resolution and its amenability to miniaturization and automation make it a promising avenue for future analytical method development.

Table 8.1.1: RP-HPLC Method Parameters for Cevimeline Hydrochloride Related Substances

ParameterValue
Column Hypersil BDS C18 (250mm X 4.6 mm i.d., 5 μm particle size)
Mobile Phase 10 mM monobasic sodium phosphate monohydrate buffer pH 3.0 : Methanol (85:15 v/v)
Flow Rate 0.8 ml/min
Injection Volume 20 μl
Detection Wavelength 210 nm
Retention Time (Cevimeline HCl) 11.944 ± 0.5 min
Retention Time (Impurity-A) 13.169 ± 0.5 min
LOQ (Cevimeline HCl) 2.5 μg/ml
LOQ (Impurity-A) 5.0 μg/ml
LOD (Cevimeline HCl) 0.8 μg/ml
LOD (Impurity-A) 1.6 μg/ml
Linearity (Cevimeline HCl) Correlation coefficient 0.9980 (range LOQ to 150%)
Linearity (Impurity-A) Correlation coefficient 0.9986 (range LOQ to 150%)

Advanced Computational Approaches for Predicting Formation and Behavior

Computational chemistry and cheminformatics offer powerful tools for predicting the formation pathways, chemical behavior, and stability of Cevimeline Sulfoxide. These in silico methods can significantly accelerate research by guiding experimental design and providing insights into molecular interactions and transformations.

Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed to correlate structural features of Cevimeline Sulfoxide and its analogs with their predicted biological activity or chemical properties. Molecular dynamics simulations can elucidate the dynamic behavior of the molecule, including its conformational flexibility and interactions with biological targets or solvents. Predictive models for degradation pathways can identify potential breakdown products under various stress conditions (e.g., heat, light, pH), which is crucial for understanding its shelf-life and designing stable formulations. Furthermore, computational tools can assist in predicting the likelihood and mechanisms of sulfoxide formation during synthesis or degradation, aiding in process optimization and impurity control. While specific computational studies on Cevimeline Sulfoxide are an area for continued exploration, general approaches in drug discovery and development, such as density functional theory (DFT) calculations, can provide detailed electronic structure information and reaction energetics, offering a deeper understanding of its chemical reactivity and stability researchgate.net.

Comparative Metabolic Profiling Across Diverse Biological Systems and Conditions

Understanding the metabolic fate of Cevimeline Sulfoxide is essential for elucidating its pharmacokinetic profile and potential biological interactions. Research indicates that Cevimeline itself undergoes hepatic metabolism primarily mediated by isozymes CYP2D6 and CYP3A4. Key metabolic pathways include the conversion to cis and trans-sulfoxide metabolites, glucuronic acid conjugates, and N-oxide derivatives drugbank.com.

Comparative metabolic profiling involves investigating these transformations across different biological systems (e.g., various animal models, in vitro cell cultures) and under diverse physiological or experimental conditions. Such studies aim to identify common metabolic pathways, species-specific differences, and the influence of factors like enzyme induction or inhibition on metabolite formation. For example, studies on other drugs with sulfoxide metabolites, such as albendazole, have utilized HPLC-PDA to simultaneously quantify the parent drug and its sulfoxide and sulfone metabolites in biological matrices like plasma mdpi.com. Applying similar methodologies to Cevimeline Sulfoxide would allow for a detailed comparison of its metabolic profile in various in vitro and in vivo models, providing a comprehensive understanding of its biotransformation and the potential for drug-drug interactions mediated by metabolic enzymes.

Innovations in Impurity Control Strategies within Pharmaceutical Manufacturing

The pharmaceutical manufacturing of Cevimeline Sulfoxide necessitates stringent control over process-related impurities and degradation products to ensure product quality, safety, and efficacy. Innovations in this area focus on refining synthetic routes, developing robust analytical methods for impurity detection, and implementing effective control strategies.

As noted in Section 8.1, the stereoisomeric relationship between cis- and trans-isomers of Cevimeline is critical, with the trans-form often representing a process-related impurity that requires strict control . Analytical techniques such as HPLC with chiral stationary phases are vital for separating and quantifying these isomers, ensuring that the active cis-isomer is predominant and the trans-impurity remains within acceptable limits. Furthermore, comprehensive impurity profiling, often employing hyphenated techniques like LC-MS/MS and NMR, is crucial for identifying and characterizing unknown impurities that may arise during synthesis or storage researchgate.net.

Innovations in process analytical technology (PAT) can also be leveraged to monitor critical process parameters in real-time, allowing for early detection and control of impurity formation. By understanding the chemical kinetics and reaction mechanisms that lead to impurity generation, manufacturing processes can be optimized to minimize their presence. This might involve careful selection of reagents, control of reaction temperatures and times, and efficient purification steps. The development of stability-indicating methods, as discussed previously, is paramount for monitoring the long-term stability of Cevimeline Sulfoxide and identifying any degradation products that may form during storage.

Q & A

Q. How can comparative studies with other sulfoxides advance mechanistic understanding of Cevimeline Sulfoxide?

  • Methodological Answer : Perform Hammett analysis to correlate substituent effects (σ values) with sulfoxide reactivity. Compare activation energies (via DSC) and solvolysis rates in aprotic solvents. Cross-reference findings with computational models (DFT) to validate electronic and steric influences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.